N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide
Description
N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Properties
IUPAC Name |
N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-30-19-10-8-14(12-20(19)31-2)22(29)28-23(32)27-18-11-13(7-9-15(18)24)21-25-16-5-3-4-6-17(16)26-21/h3-12H,1-2H3,(H,25,26)(H2,27,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWHZPDXLXYKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide involves multiple steps. One common method includes the condensation of substituted ortho-phenylenediamine with various aldehydes, followed by oxidation . Industrial production methods often utilize metal triflates like scandium triflate or ytterbium triflate as catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric bromide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can be facilitated by reagents such as potassium carbonate in acetonitrile.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and sensors.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to interfere with the formation of fungal hyphae by affecting cell division . This compound likely exerts its effects through similar pathways, targeting enzymes and disrupting cellular processes.
Comparison with Similar Compounds
N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide is unique due to its specific structural features and functional groups. Similar compounds include:
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: Known for its antiparasitic activity.
Carbendazim: Used as a fungicide.
These compounds share the benzimidazole core but differ in their functional groups and specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
